3,5-Dimethyl-3-heptanol

Distillation separation Solvent selection Process chemistry

3,5-Dimethyl-3-heptanol (CAS 19549-74-7) is a branched-chain tertiary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol. It exists as a diastereomeric mixture (erythro + threo) and is typically supplied as a colorless liquid with a boiling point of 176.6 °C at 760 mmHg, a density of 0.824 g/cm³, a flash point of 70 °C, and a refractive index of 1.429.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 19549-74-7
Cat. No. B100129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-3-heptanol
CAS19549-74-7
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)(CC)O
InChIInChI=1S/C9H20O/c1-5-8(3)7-9(4,10)6-2/h8,10H,5-7H2,1-4H3
InChIKeyNOSOEGQGQOMHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-3-heptanol (CAS 19549-74-7): Physicochemical Identity and Procurement-Relevant Profile


3,5-Dimethyl-3-heptanol (CAS 19549-74-7) is a branched-chain tertiary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol [1]. It exists as a diastereomeric mixture (erythro + threo) and is typically supplied as a colorless liquid with a boiling point of 176.6 °C at 760 mmHg, a density of 0.824 g/cm³, a flash point of 70 °C, and a refractive index of 1.429 [2]. The compound bears hydroxyl functionality at the 3-position, flanked by methyl substituents at both the 3- and 5-positions, creating a sterically hindered tertiary alcohol center that distinguishes it from secondary alcohol isomers and linear-chain analogs [3].

Why 3,5-Dimethyl-3-heptanol Cannot Be Casually Replaced by Other Dimethylheptanol Isomers


Although several C₉H₂₀O dimethylheptanol isomers share an identical molecular formula, the precise location of the hydroxyl and methyl groups drives measurable differences in boiling point (spanning ~10 °C across positional isomers), lipophilicity (log P differences of ≥0.5 units), and hydrogen-bonding capacity that directly affect separation behavior, formulation volatility, and environmental fate modeling . Furthermore, 3,5-dimethyl-3-heptanol occupies a niche that no other isomer currently fills: it is the only C₉ alcohol that serves as both the synthetic precursor and the authenticated extracellular biodegradation metabolite of the defined nonylphenol isomer p353NP (4-(3′,5′-dimethyl-3′-heptyl)-phenol) [1]. Generic substitution risks breaking the traceability chain in environmental fate studies and may alter physicochemical performance in solvent or intermediate applications where boiling point and density are critical specification parameters.

Quantitative Differentiation Evidence for 3,5-Dimethyl-3-heptanol Against Closest Structural Analogs


Boiling Point Advantage Over Positional Isomer 3,5-Dimethyl-4-heptanol

3,5-Dimethyl-3-heptanol exhibits a boiling point of 176.6 °C at 760 mmHg, which is approximately 5.6 °C higher than that of its positional isomer 3,5-dimethyl-4-heptanol (CAS 19549-79-2), reported at ~171 °C at 760 mmHg [1][2]. This difference arises from the tertiary alcohol character at the 3-position versus the secondary alcohol at the 4-position, altering intermolecular hydrogen-bonding networks. Relative to 3-methyl-3-heptanol (CAS 5582-82-1, a C₈ tertiary alcohol lacking the 5-methyl substituent), the boiling point elevation is even more pronounced: 176.6 °C versus ~161–165.5 °C, a difference of ≥11 °C . This boiling point spread provides a practical window for fractional distillation-based separation or purity verification when isomer contamination is a concern.

Distillation separation Solvent selection Process chemistry Isomer resolution

Lipophilicity Differentiation: Log P Advantage Relative to 2,6-Dimethyl-4-heptanol

The measured/estimated log P (octanol-water partition coefficient) of 3,5-dimethyl-3-heptanol is 2.58, compared to 3.08 for the widely used fragrance intermediate 2,6-dimethyl-4-heptanol (CAS 108-82-7), a difference of Δlog P = 0.50 [1][2]. On a linear scale, this corresponds to an approximately 3.2-fold lower octanol-water partition coefficient for the target compound, meaning it is significantly less lipophilic than 2,6-dimethyl-4-heptanol. The log P of 3,5-dimethyl-4-heptanol (CAS 19549-79-2) is reported as 2.44, placing 3,5-dimethyl-3-heptanol (log P 2.58) at an intermediate lipophilicity between its two closest positional isomers [3]. This differential partitioning behavior has direct consequences for extraction solvent selection, reverse-phase chromatographic retention, and environmental distribution modeling.

Partition coefficient Extraction efficiency Environmental fate QSAR modeling

Unique Defined Metabolite Status in Nonylphenol Environmental Fate Studies

3,5-Dimethyl-3-heptanol is the only confirmed extracellular dead-end metabolite of the defined nonylphenol isomer 4-(3′,5′-dimethyl-3′-heptyl)-phenol (p353NP) during bacterial degradation by Sphingomonas sp. strain TTNP3 [1][2]. In time-course fermentation studies with ¹⁴C-labeled p353NP, the concentration of 3,5-dimethyl-3-heptanol was quantitatively determined in the bacterial media, and no other radioactive metabolites were detected in the extracellular fraction [1]. This singular metabolic relationship was relied upon for over two years as the sole reported metabolite before the subsequent discovery of an intracellular oxidation product, 2-(3,5-dimethyl-3-heptyl)-benzenediol [3]. No other dimethylheptanol isomer or C₉ alcohol has been validated as a specific biodegradation marker for any defined nonylphenol isomer, making this compound irreplaceable for environmental tracing studies of p353NP.

Environmental monitoring Biodegradation tracer Nonylphenol isomer metabolism Sphingomonas TTNP3

Density and Flash Point Differentiation Against 2,6-Dimethyl-4-heptanol for Solvent Specification

3,5-Dimethyl-3-heptanol exhibits a density of 0.824 g/cm³ (at 25 °C) which is approximately 1.9% higher than the density of 2,6-dimethyl-4-heptanol (0.809 g/mL at 25 °C, lit.) [1]. Its flash point of 70 °C is 4 °C higher than the 66 °C flash point reported for 2,6-dimethyl-4-heptanol under the Globally Harmonized System classification [2]. Compared with 3-methyl-3-heptanol (C₈H₁₈O, flash point ~60.6 °C), the flash point elevation is even more substantial at approximately 9.4 °C [3]. These differences, while modest individually, become meaningful in regulated environments where flash point thresholds (e.g., the 60 °C and 93 °C demarcations for flammable liquid classifications) determine storage, transport, and handling requirements.

Solvent density Safety specification Flash point compliance Formulation quality control

Tertiary Alcohol Structural Identity Enabling Friedel-Crafts Radiolabeling of Nonylphenol Isomers

3,5-Dimethyl-3-heptanol serves as an essential synthetic precursor for the preparation of ¹⁴C-ring-labeled 4-(3′,5′-dimethyl-3′-heptyl)-phenol (p353NP) via BF₃-catalyzed Friedel-Crafts alkylation of [U-ring-¹⁴C]phenol [1][2]. In the published procedure, 1.4 mL of 3,5-dimethyl-3-heptanol (nonanol, 99%) is reacted with [ring-U-¹⁴C]-labeled phenol in the presence of BF₃-ether complex to yield the diastereomeric mixture of ¹⁴C-p353NP used in biodegradation and environmental fate studies [1]. This specific synthetic route exploits the tertiary carbocation stability conferred by the 3,5-dimethyl substitution pattern, a feature not available from secondary alcohol isomers such as 3,5-dimethyl-4-heptanol or 2,6-dimethyl-4-heptanol, which would generate less stable secondary carbocations and potentially different alkylation regiochemistry. No alternative C₉ alcohol has been reported for this specific radiolabeling application.

Radiolabeling precursor Friedel-Crafts alkylation ¹⁴C-synthesis Nonylphenol isomer synthesis

Highest-Value Application Scenarios for 3,5-Dimethyl-3-heptanol Based on Verified Differentiation Evidence


Environmental Fate Studies Requiring Authenticated Nonylphenol Metabolite Standards

Environmental monitoring laboratories investigating the biodegradation of technical nonylphenol mixtures require 3,5-dimethyl-3-heptanol as the sole analytically confirmed extracellular metabolite of p353NP, which constitutes approximately 20% of two commercial nonylphenol technical mixtures [1]. Its use as a reference standard enables unambiguous identification and quantification of this specific biodegradation pathway product in wastewater, soil, and sludge samples, a capability that no other C₉ alcohol offers [2].

Synthesis of ¹⁴C-Radiolabeled Nonylphenol Isomers for Metabolic Tracing

Radiochemistry facilities synthesizing ¹⁴C-labeled nonylphenol isomers for metabolic, environmental fate, or toxicokinetic studies depend on 3,5-dimethyl-3-heptanol as the Friedel-Crafts alkylation precursor for p353NP [3]. The tertiary alcohol structure generates a stable tertiary carbocation under BF₃ catalysis, enabling regioselective alkylation of [ring-U-¹⁴C]phenol to produce the diastereomeric ¹⁴C-p353NP that is required for mass balance and metabolite profiling experiments in Sphingomonas TTNP3 and related biodegradation systems [4].

Solvent and Process Chemistry Where Intermediate Lipophilicity and Elevated Flash Point Are Specification Requirements

Process chemists selecting solvents for liquid-liquid extraction or reaction media where intermediate polarity is desired may benefit from the log P of 2.58 for 3,5-dimethyl-3-heptanol, which is 0.5 log units lower (less lipophilic) than 2,6-dimethyl-4-heptanol (log P 3.08) and 0.14 log units higher than 3,5-dimethyl-4-heptanol (log P 2.44) [5]. Its flash point of 70 °C also provides a wider safety margin above the 60 °C flammable liquid demarcation compared to the 66 °C flash point of 2,6-dimethyl-4-heptanol [6], offering procurement advantages for operations governed by GHS or OSHA flammable liquid storage classifications.

Chromatographic Method Development and Isomer-Specific Analysis

Analytical laboratories developing GC or HPLC methods for dimethylheptanol isomer resolution can leverage the ~5.6 °C boiling point difference between 3,5-dimethyl-3-heptanol (176.6 °C) and its positional isomer 3,5-dimethyl-4-heptanol (~171 °C) for chromatographic separation optimization and retention index library construction [7]. The compound's authenticated mass spectrum (NIST MS number 113764), FTIR, and NMR spectra available through Wiley spectral databases provide orthogonal identification confidence for isomer-specific quantification [8].

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